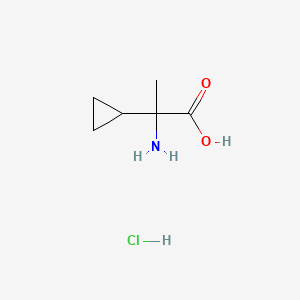![molecular formula C9H12BNO4 B582091 [2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid CAS No. 957103-69-4](/img/structure/B582091.png)
[2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid” is a boronic acid compound with the CAS Number: 957103-69-4 . It has a molecular weight of 209.01 . The IUPAC name for this compound is 2-amino-4-(ethoxycarbonyl)phenylboronic acid .
Synthesis Analysis
The synthesis of boronic acids and their derivatives has been widely studied in medicinal chemistry . The synthetic processes used to obtain these active compounds are also referred . The introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .Molecular Structure Analysis
The molecular structure of “[2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid” is represented by the linear formula C9H12BNO4 . Boronic acids are planar compounds with idealized C2V molecular symmetry . The boron atom is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
Boronic acids and their derivatives have been utilized in various chemical reactions . They can be used as building blocks and synthetic intermediates . The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics .Physical And Chemical Properties Analysis
“[2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid” is a compound with a molecular weight of 209.01 . It is stored at refrigerated temperatures .Scientific Research Applications
Suzuki–Miyaura Coupling
“[2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid” can be used as a reagent in Suzuki–Miyaura (SM) cross-coupling . This is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . The success of this application originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Oxidative Hydroxylation
This compound can be used in oxidative hydroxylation for the preparation of phenols . This process involves the introduction of a hydroxyl group into an organic compound through oxidation.
Homolytic Aromatic Substitution
“[2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid” can be used in homolytic aromatic substitution reactions . This is a substitution reaction involving an aromatic system in which the incoming group replaces a substituent on the aromatic ring.
Cross-Coupling with α-Bromocarbonyl Compounds
This compound can be used in cross-coupling reactions with α-bromocarbonyl compounds . This reaction involves the formation of a new carbon-carbon bond between the boronic acid and the α-bromocarbonyl compound.
Suzuki-Coupling Reaction with Quinoline Carboxylates
“[2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid” can be used in Suzuki-coupling reactions with quinoline carboxylates . This reaction involves the coupling of the boronic acid with a quinoline carboxylate to form a new carbon-carbon bond.
Trifluoromethylation
This compound can be used in trifluoromethylation reactions . This reaction involves the introduction of a trifluoromethyl group into an organic compound.
Carbometalation of Ynamides
“[2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid” can be used in the carbometalation of ynamides . This reaction involves the addition of a metal-carbon bond across the triple bond of an ynamide.
Future Directions
Mechanism of Action
Target of Action
The primary target of [2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
The compound interacts with its target through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd-C bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki-Miyaura cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond through the Suzuki-Miyaura cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .
Action Environment
The action of [2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid is influenced by environmental factors such as pH . The rate of the reaction is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
properties
IUPAC Name |
(2-amino-4-ethoxycarbonylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO4/c1-2-15-9(12)6-3-4-7(10(13)14)8(11)5-6/h3-5,13-14H,2,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXVNLRIPXPJRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)OCC)N)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


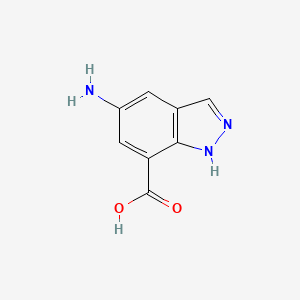
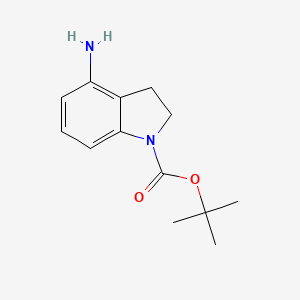
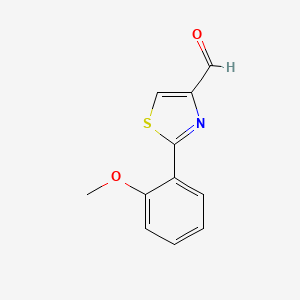
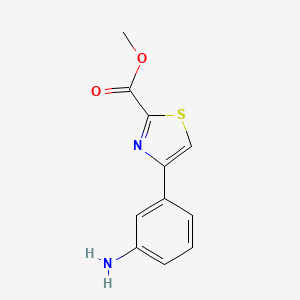
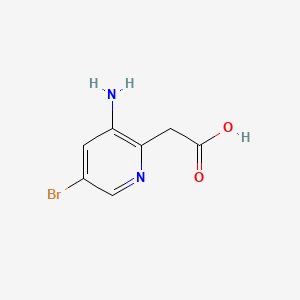
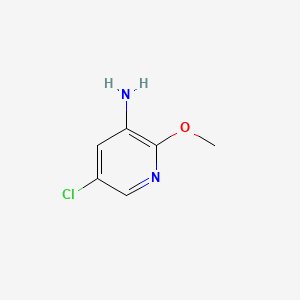

![6-Bromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine](/img/structure/B582023.png)
![N-BOC-3-[(3-Bromobenzene)sulfonyl]azetidine](/img/structure/B582025.png)
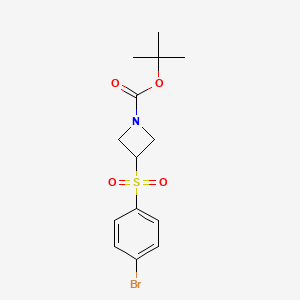

![2-Amino-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B582029.png)
